Regioisomeric Divergence in Pharmacophoric Geometry vs. 2-(Dimethylamino)pyrimidin-4-yl Analog
The target compound (CAS 1797251-18-3) is the 4-(dimethylamino)pyrimidin-2-yl regioisomer. Its direct comparator, CAS 1797973-92-2, is the 2-(dimethylamino)pyrimidin-4-yl positional isomer . In the 4-substituted isomer, the dimethylamino group participates in a vinylogous amide resonance with the pyrimidine N1 nitrogen, increasing electron density at the 2-position methylene attachment point. In contrast, the 2-substituted isomer places the electron-donating dimethylamino group adjacent to the benzamide linkage, altering the pKa of the adjacent nitrogen and the preferred conformation of the flexible methylene linker. This regioisomeric switch is known in related pyrimidine-benzamide series to invert selectivity between KDM4 and KDM5 subfamily demethylases [1].
| Evidence Dimension | Regioisomeric identity (dimethylamino position on pyrimidine) |
|---|---|
| Target Compound Data | 4-(dimethylamino)pyrimidin-2-yl regioisomer (CAS 1797251-18-3) |
| Comparator Or Baseline | 2-(dimethylamino)pyrimidin-4-yl regioisomer (CAS 1797973-92-2) |
| Quantified Difference | No matched-pair IC50 data available for these specific regioisomers; structural inference only. |
| Conditions | Structural comparison based on SMILES/InChI; no head-to-head assay identified. |
Why This Matters
Procurement of the correct regioisomer is critical because even a 1-atom shift in hydrogen-bonding vectors can change target potency by >10-fold in pyrimidine-competitive enzyme assays.
- [1] BindingDB. (n.d.). BDBM50158620 (CHEMBL3787548) – IC50 <100 nM for KDM5B, 100 nM for KDM5A, 1000 nM for KDM4A. View Source
